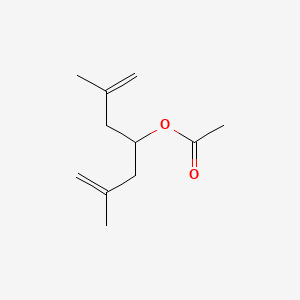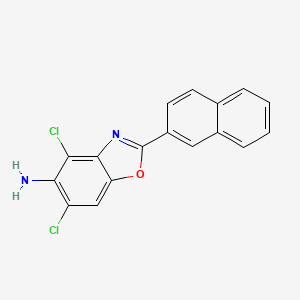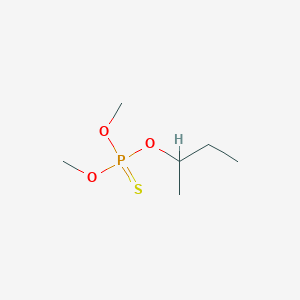
Phosphorothioic acid, S-butyl O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE, also known as phosphorothioic acid, S-butyl O,O-dimethyl ester, is an organophosphorus compound with the molecular formula C6H15O3PS and a molecular weight of 198.22 g/mol . This compound belongs to the class of phosphorothioates, which are known for their wide range of applications in industrial, agricultural, and medicinal chemistry due to their biological and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production methods for phosphorothioates, including O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE, often involve surface-mediated solid-phase reactions. These methods are favored due to their ease of setup, mild reaction conditions, high selectivity, and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include alkyl halides, diethyl phosphite, triethylamine, sulfur, and acidic alumina. Microwave irradiation is often used to facilitate these reactions under solvent-free conditions .
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which have applications in different fields such as agriculture and medicine .
Applications De Recherche Scientifique
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and interfering with metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include other phosphorothioates such as:
Uniqueness
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
26901-83-7 |
|---|---|
Formule moléculaire |
C6H15O3PS |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
butan-2-yloxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS/c1-5-6(2)9-10(11,7-3)8-4/h6H,5H2,1-4H3 |
Clé InChI |
SSSIWWOONHEQQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




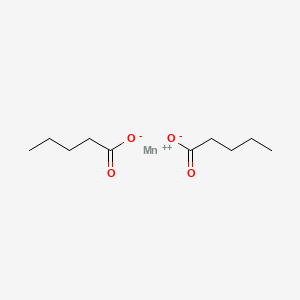

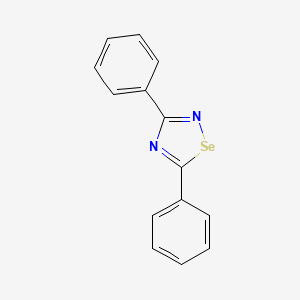
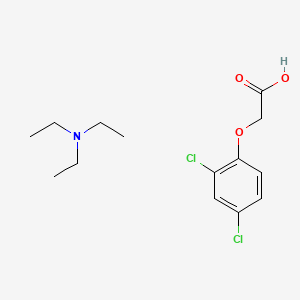
![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
